molecular formula C5H12N2O3S B141240 (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide CAS No. 21752-31-8

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide

Cat. No. B141240
CAS RN: 21752-31-8
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-AQPAIEDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This molecule is commonly known as AMPSO and is widely used in various research studies due to its ability to stabilize proteins and enzymes, as well as its use as a buffer in various biochemical assays.

Mechanism Of Action

AMPSO works by binding to the active site of enzymes and stabilizing them, which helps to prevent denaturation and maintain their activity. This property of AMPSO makes it an essential component in various biochemical assays, as well as in protein purification.

Biochemical And Physiological Effects

AMPSO has been shown to have no significant physiological effects on the body, making it a safe compound for use in scientific research. However, its ability to stabilize proteins and enzymes has significant biochemical effects, as it helps to maintain their activity and prevent denaturation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMPSO in lab experiments is its ability to stabilize proteins and enzymes, which is essential for their proper functioning. Additionally, AMPSO has a wide pH range, making it suitable for use in various biochemical assays. However, one limitation of using AMPSO is its relatively high cost compared to other buffer compounds.

Future Directions

There are numerous future directions for the use of AMPSO in scientific research. One potential application is in the development of new drugs, as AMPSO's ability to stabilize proteins and enzymes could be used to improve the efficacy of drug compounds. Additionally, further research could be conducted to explore the potential use of AMPSO in various biological systems, including the development of new diagnostic tools and treatments for various diseases.

Scientific Research Applications

AMPSO has numerous applications in scientific research, particularly in the field of biochemistry. It is commonly used as a buffer in various biochemical assays, including enzyme assays and protein purification. AMPSO is also used to stabilize proteins and enzymes, which is essential for their proper functioning in various biological systems.

properties

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-AQPAIEDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@@](=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176150
Record name (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide

CAS RN

21752-31-8
Record name (2S)-2-Amino-4-[[S(R)]-S-methylsulfonimidoyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21752-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine (R)-sulfoximine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-S-(3-amino-3-carboxypropyl)-S-methylsulphoximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 2
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 3
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 4
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 5
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 6
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.